molecular formula C9H13ClFNO2S B1433986 [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride CAS No. 1803611-51-9

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride

Cat. No.: B1433986
CAS No.: 1803611-51-9
M. Wt: 253.72 g/mol
InChI Key: IDFJTVZIVCLOSP-UHFFFAOYSA-N
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Description

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H12FNO2S·HCl It is known for its unique structural features, which include an ethanesulfonyl group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ethanesulfonyl chloride.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes for studying enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group and fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride
  • [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride
  • [4-(Methylsulfonyl)phenyl]methanamine hydrochloride

Uniqueness

Compared to similar compounds, [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride is unique due to the presence of both the ethanesulfonyl group and the fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-ethylsulfonyl-3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S.ClH/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFJTVZIVCLOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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